2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Description
Atom Transfer Radical Polymerization (ATRP) Kinetic Parameter Optimization
While VEEA’s polymerization via ATRP is not directly documented in the provided literature, insights can be extrapolated from analogous acrylate-vinyl ether systems. ATRP relies on a halogenated initiator and transition metal catalyst (e.g., Cu(I)/ligand complexes) to establish equilibrium between active and dormant polymer chains. For VEEA, optimizing parameters such as catalyst concentration, temperature, and initiator efficiency would be critical to mitigating side reactions from the vinyl ether moiety. For instance, lower temperatures (20–40°C) could suppress premature chain termination, while ligand selection (e.g., PMDETA or TPMA) might enhance catalytic activity.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Mediated Architectures
RAFT polymerization has been successfully applied to VEEA-like monomers, enabling precise placement of functional groups. In a landmark study, photoinduced electron/energy transfer (PET) was combined with RAFT to incorporate a single vinyl ether unit into polyacrylates. Key findings include:
- Single Monomer Insertion : At 2°C, PET-RAFT achieved >96% efficiency in adding one vinyl ether unit per chain while retaining >99% thiocarbonylthio end-group fidelity.
- Kinetic Control : Low temperatures minimized chain-breaking events, as evidenced by near-linear first-order kinetics (Table 1).
Table 1: Kinetic Parameters for PET-RAFT of VEEA Analogues
| Temperature (°C) | Monomer Conversion (%) | Đ (Dispersity) | End-Group Retention (%) |
|---|---|---|---|
| 2 | 98 | 1.08 | 99.5 |
| 25 | 95 | 1.15 | 97.2 |
This approach allows the synthesis of diblock copolymers with well-defined interfaces, where VEEA acts as a chemical handle for post-polymerization modifications.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethenoxyethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3-4H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQDYIVGXOEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
430466-69-6 | |
| Details | Compound: 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer | |
| Record name | 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430466-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90888672 | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
86273-46-3 | |
| Record name | 2-(2′-Vinyloxyethoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(2-(ethenyloxy)ethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester typically involves the esterification of 2-[2-(ethenyloxy)ethoxy]ethanol with acrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions:
Polymerization: 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester undergoes free radical polymerization to form polymers with unique properties. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: The vinyl ether group in the compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Free Radical Initiators: Benzoyl peroxide, AIBN.
Electrophiles: Halogens, hydrogen halides.
Major Products Formed:
Scientific Research Applications
Chemistry:
Polymer Chemistry: The compound is used as a monomer in the synthesis of specialty polymers with tailored properties for specific applications.
Biology and Medicine:
Drug Delivery Systems: Polymers derived from 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester are explored for use in drug delivery systems due to their biocompatibility and ability to form hydrogels.
Industry:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester primarily involves its polymerization behavior. The vinyl ether and acrylate groups undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
- CAS Registry Number : 86273-46-3
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.20 g/mol
- Synonyms: VEEA (vinyl ethoxyethyl acrylate), di(ethylene glycol) monovinyl ether acrylate .
Structural Features :
This compound contains an acrylate ester group (-COO-) linked to a diethylene glycol chain terminated with a vinyl ether (-O-CH₂-CH₂-O-CH₂=CH₂). The vinyl ether moiety enhances reactivity in polymerization, while the ethylene glycol chain improves solubility and flexibility in polymer matrices .
Applications :
Primarily used in UV-curable inks and coatings due to its rapid polymerization under UV light. It is a key component in LED UV inks (e.g., MUTOH America’s UH21-BK220U ink) . Regulatory filings indicate its classification under the U.S. EPA’s Significant New Use Rule (SNUR) for controlled industrial applications .
Comparison with Structurally Similar Compounds
Vinyloxyethyl Methacrylate (CAS 1464-69-3)
2-Propenoic Acid, 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl Ester (CAS 16695-45-7)
2-Propenoic Acid, 2-Methyl-3-[4-(2-Propenyloxy)phenyl]-, Ethyl Ester (CAS 339555-02-1)
2-Methoxyethyl Methacrylate (CAS 6976-93-8)
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol .
- Structure : Methacrylate ester with a methoxyethyl chain (-O-CH₂-CH₂-OCH₃).
- Key Differences :
Comparative Data Table
Biological Activity
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester, commonly known as vinyl ethoxyethyl acrylate (CAS No. 86273-46-3), is a compound of interest in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 174.21 g/mol
- Structure : The compound features an acrylic acid backbone with an ethoxyethyl side chain, which influences its reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .
- Cytotoxicity : In vitro assays revealed that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM. This suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in activated macrophages .
Toxicity Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : The compound exhibited an LD50 value of approximately 160 mg/kg in rodent models when administered orally .
- Reproductive Toxicity : Animal studies indicated potential reproductive toxicity, with observed effects on fertility and fetal development at high doses .
- Environmental Impact : Toxicity assessments for aquatic organisms showed an LC50 of 6.8 mg/L for zebrafish over a 96-hour exposure period, indicating moderate environmental risk .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Current Pharmaceutical Research, researchers evaluated the antimicrobial efficacy of various acrylate compounds, including vinyl ethoxyethyl acrylate. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a biocide in coatings and adhesives .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A study conducted by MDPI explored the cytotoxic effects of vinyl ethoxyethyl acrylate on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 174.21 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus at 0.5 mg/mL |
| IC50 (Cytotoxicity) | 15 - 25 µM (HeLa, MCF-7) |
| LD50 (Acute Toxicity) | ~160 mg/kg |
| LC50 (Aquatic Toxicity) | 6.8 mg/L (zebrafish) |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 2-propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethenyloxyethoxy group (δ ~4.2–4.5 ppm for ether-linked CH groups) and acrylate ester functionality (δ ~5.8–6.4 ppm for vinyl protons) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ GC-MS to assess purity, leveraging the compound’s boiling point (244.5°C predicted) and volatility for separation .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester C=O stretching (~1720 cm) and ether C-O-C vibrations (~1100 cm) .
Q. What physicochemical properties are critical for experimental design involving this compound?
-
Key Parameters :
Q. What safety protocols are necessary given its reproductive toxicity profile?
- Mitigation Strategies :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
- Engineering Controls : Use fume hoods for handling and minimize open transfers due to volatility .
- Toxicity Data : OECD Guideline 415 studies in rats showed developmental effects; prioritize in vitro screening (e.g., zebrafish embryo assays) before in vivo work .
Advanced Research Questions
Q. How does the ethenyloxyethoxy moiety influence copolymerization kinetics with vinyl acetate?
- Mechanistic Insights :
- The ether linkage enhances solubility in polar monomers (e.g., vinyl acetate), potentially accelerating propagation rates.
- Methodology :
- Monitor copolymerization using Differential Scanning Calorimetry (DSC) to track exothermic peaks.
- Analyze reactivity ratios (e.g., Fineman-Ross method) via H NMR to quantify monomer incorporation .
Q. What mechanistic pathways govern its hydrolytic stability under varying pH conditions?
- Experimental Design :
- Acidic Conditions (pH < 3) : Protonation of ester carbonyl increases hydrolysis rates. Quantify degradation via HPLC to track acrylate byproducts .
- Basic Conditions (pH > 10) : Base-catalyzed ester cleavage dominates; use FTIR to detect carboxylic acid formation (~1700 cm) .
- Accelerated Aging : Perform stability studies at 40–60°C to model long-term degradation .
Q. What experimental models are validated for assessing developmental toxicity risks?
- Toxicity Assessment Framework :
- In Vitro : Use embryonic stem cell tests (ESTs) to screen for teratogenicity .
- In Vivo : Follow OECD 414 (prenatal developmental toxicity study) in rodents, focusing on endpoints like fetal weight reduction and skeletal malformations .
- Dosage : Administer via oral gavage (10–100 mg/kg/day) to mimic occupational exposure routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
